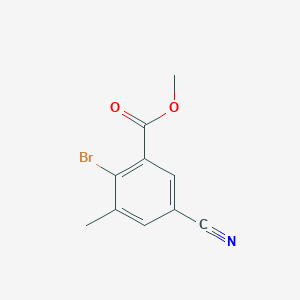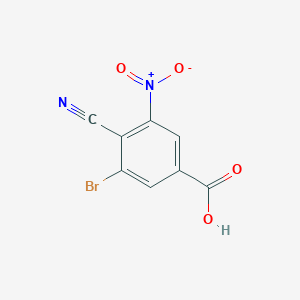
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate, also known as Methyl ETBMT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the thiazole family and has a molecular weight of 315.38 g/mol.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Transformations
Research has demonstrated the versatility of thiazole derivatives in organic synthesis. For instance, the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole-5-carboxylates showcases the compound's role in synthesizing pyrido[1,2-a]pyrimidin-3-yl derivatives, highlighting its potential in creating complex molecular structures (Žugelj et al., 2009). Additionally, studies on the formation of thiazine carboxylates from thiazolones indicate the compound's utility in synthesizing dihydro-thiazine derivatives, further emphasizing its importance in chemical transformations (Jenny & Heimgartner, 1989).
Antimicrobial Activity
The synthesis and evaluation of thiazolo[4,5-d]pyrimidines for their antimicrobial properties illustrate the compound's potential in medicinal chemistry. Notably, derivatives showed significant inhibitory effects against Gram-positive bacteria and yeasts, marking a step forward in developing new antimicrobial agents (Balkan et al., 2001).
Corrosion Inhibition
The compound has also been evaluated for its efficacy in corrosion inhibition, particularly for aluminum alloys in acidic media. Its role as a mixed-type inhibitor highlights the potential for industrial applications, protecting metals from corrosion through chemisorption (Raviprabha & Bhat, 2019).
Novel Pharmaceutical Applications
Research into the pharmacology of thiazole carboxylic acid derivatives reveals a wide range of biological activities, including spasmolytic properties and central nervous system stimulant effects. These studies underscore the compound's potential in developing new therapeutic agents (Chance et al., 1946).
Propriétés
IUPAC Name |
methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-4-10-5-7-11(8-6-10)13(17)14-12(15(18)19-3)16-9(2)20-14/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFKAHPSMCTRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-ethylbenzoyl)-2-methyl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















